molecular formula C20H18N6O2 B2888040 (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307323-16-6

(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2888040
CAS RN: 307323-16-6
M. Wt: 374.404
InChI Key: LBYVUMFPKQZUDH-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures to the one have been synthesized and characterized using various spectroscopic methods. For instance, the synthesis and characterization of related pyrazole derivatives have been extensively studied to understand their chemical properties and potential applications. These compounds are often characterized by Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structure and purity. Theoretical calculations, including density functional theory (DFT), are also employed to predict their reactivity and stability in different environments (Karrouchi et al., 2021).

Molecular Docking and Biological Activities

Molecular docking studies are crucial for understanding the potential biological activities of these compounds. By simulating the interaction between the compound and a target protein, researchers can predict its effectiveness as a therapeutic agent. For example, some derivatives have shown promise as potential anti-diabetic agents through molecular docking studies, suggesting their interaction with proteins involved in the disease pathway (Karrouchi et al., 2021). Additionally, these compounds' antimicrobial properties are explored through synthesis and evaluation against various microbial strains, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

properties

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-16(14(2)26(25-13)15-7-4-3-5-8-15)12-21-24-20(27)18-11-17(22-23-18)19-9-6-10-28-19/h3-12H,1-2H3,(H,22,23)(H,24,27)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYVUMFPKQZUDH-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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